2-(Ethanesulfonyl)cyclohexan-1-amine

Description

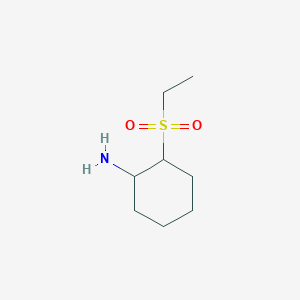

Structure

3D Structure

Properties

Molecular Formula |

C8H17NO2S |

|---|---|

Molecular Weight |

191.29 g/mol |

IUPAC Name |

2-ethylsulfonylcyclohexan-1-amine |

InChI |

InChI=1S/C8H17NO2S/c1-2-12(10,11)8-6-4-3-5-7(8)9/h7-8H,2-6,9H2,1H3 |

InChI Key |

SOGSUCLNUSGHIV-UHFFFAOYSA-N |

Canonical SMILES |

CCS(=O)(=O)C1CCCCC1N |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Involving 2 Ethanesulfonyl Cyclohexan 1 Amine Transformations

Mechanistic Studies of Amine Reactivity

The primary amine group is a key reactive center in 2-(ethanesulfonyl)cyclohexan-1-amine. Its behavior as a nucleophile and a base is fundamental to understanding the transformations of the molecule.

Nucleophilic Reactivity of the Amino Group

The lone pair of electrons on the nitrogen atom of the primary amine group makes it a potent nucleophile. This nucleophilicity is central to a variety of reactions, including alkylations, acylations, and additions to carbonyl compounds. libretexts.org The reactivity of the amine is influenced by the neighboring ethylsulfanyl group, which exerts an electron-withdrawing inductive effect, potentially modulating the nucleophilicity of the nitrogen atom.

In reactions with electrophiles, the amine attacks the electron-deficient center, leading to the formation of a new covalent bond. For instance, in acylation reactions with acid chlorides or anhydrides, the amine adds to the carbonyl carbon to form a tetrahedral intermediate, which then collapses to yield an amide. libretexts.org Similarly, the amine can undergo nucleophilic addition to aldehydes and ketones to form imines, a process that is often acid-catalyzed. libretexts.org The efficiency of these reactions can be highly dependent on steric hindrance around the amine group and the electronic properties of the electrophile. nih.gov

Table 1: Representative Nucleophilic Reactions of the Amino Group

| Reaction Type | Electrophile | Product Class | Mechanistic Notes |

|---|---|---|---|

| Alkylation | Alkyl Halide (R-X) | Secondary/Tertiary Amine | SN2 mechanism; potential for over-alkylation. libretexts.org |

| Acylation | Acid Chloride (RCOCl) | Amide | Nucleophilic acyl substitution via a tetrahedral intermediate. libretexts.org |

| Sulfonylation | Sulfonyl Chloride (RSO₂Cl) | Sulfonamide | Forms a stable sulfonamide, often used in medicinal chemistry. libretexts.org |

| Imination | Aldehyde/Ketone | Imine (Schiff Base) | Acid-catalyzed nucleophilic addition followed by dehydration. libretexts.org |

| Michael Addition | α,β-Unsaturated Carbonyl | β-Amino Carbonyl | 1,4-conjugate addition to an activated alkene. bham.ac.uk |

Acid-Base Equilibria and Protonation Mechanisms

Like other aliphatic amines, the amino group of this compound is basic and readily accepts a proton in the presence of an acid. wikipedia.org The equilibrium of this acid-base reaction is characterized by the pKa of its conjugate acid, the cyclohexylammonium ion. For a typical cyclohexylamine (B46788), the pKa is approximately 10.6, indicating it is a stronger base than its aromatic analog, aniline, but a typical weak base compared to hydroxides. wikipedia.orgpearson.comchemicalbook.com

The protonation mechanism involves the direct transfer of a proton from an acid to the lone pair of the nitrogen atom. libretexts.org This process is generally rapid and reversible. The position of the equilibrium is dependent on the pH of the solution. In acidic conditions (pH < pKa), the protonated ammonium (B1175870) form predominates, rendering the nitrogen non-nucleophilic. In basic conditions (pH > pKa), the free amine form is the major species, which is nucleophilic. bu.edu This pH-dependent equilibrium is critical in controlling the reactivity of the molecule in various chemical transformations.

Table 2: Acid-Base Properties and pH-Dependent Speciation

| Property | Value/Description | Significance in Reactions |

|---|---|---|

| Compound Type | Primary Aliphatic Amine | Acts as a Brønsted-Lowry base. libretexts.org |

| Approximate pKa (of conjugate acid) | ~10.6 wikipedia.org | Determines the protonation state at a given pH. |

| Predominant form at pH < 9 | Protonated (Cyclohexylammonium ion) | Non-nucleophilic; soluble in aqueous acid. |

| Predominant form at pH > 11 | Unprotonated (Free Amine) | Nucleophilic; reactive towards electrophiles. |

| Protonation | Reversible proton transfer to the nitrogen lone pair | Allows for catalytic cycles involving acid/base steps. |

Mechanistic Aspects of Sulfonyl Group Transformations

The ethylsulfanyl group is a robust and generally stable functional group. However, under specific conditions, it can participate in or influence reactions, particularly eliminations.

Elimination Reactions and Intermediate Formation (e.g., sulfenes)

The sulfonyl group is a strong electron-withdrawing group and a good leaving group in certain contexts, which facilitates elimination reactions on the cyclohexane (B81311) ring. In the presence of a strong base, an E2 (bimolecular elimination) reaction can occur. This mechanism requires a specific stereochemical arrangement where the proton on the β-carbon (the carbon bearing the amine) and the sulfonyl group on the α-carbon are in an anti-periplanar (diaxial) conformation. libretexts.orgmasterorganicchemistry.comkhanacademy.org

Deprotonation of the C-H bond anti-periplanar to the C-S bond by a strong base would lead to the concerted formation of a cyclohexene (B86901) double bond and the expulsion of the ethylsulfanyl group as an ethansulfinate anion. chemistrysteps.com The rate of this reaction is highly dependent on the stability of the chair conformation that allows for this diaxial arrangement. chemistrysteps.comyoutube.com

Under different conditions, particularly through the reaction of an ethanesulfonyl chloride with a tertiary amine, a highly reactive intermediate known as a sulfene (B1252967) (CH₃CH=SO₂) can be generated. cdnsciencepub.com While not formed directly from this compound itself, the chemistry of sulfenes is relevant to the broader class of sulfonyl compounds. These intermediates can undergo cycloaddition reactions or react with nucleophiles. cdnsciencepub.comscirp.org

Role of the Sulfonyl Group in Directing Reactions

The sulfonyl group significantly influences the reactivity and regioselectivity of reactions on the cyclohexane ring. Its strong electron-withdrawing nature deactivates the ring toward electrophilic attack but can activate it for nucleophilic reactions. In the context of C-H functionalization, sulfonyl groups, particularly within sulfonamides, can act as directing groups, guiding metal catalysts to functionalize specific C-H bonds, often in the ortho position in aromatic systems. researchgate.net

In the cyclohexane system, the steric bulk and electronic properties of the ethylsulfanyl group influence the conformational equilibrium of the ring. This conformational preference, in turn, dictates the stereochemical outcome of reactions. For example, in an E2 elimination, the requirement for an axial leaving group means that only conformations where the sulfonyl group occupies an axial position can undergo the reaction, thereby controlling the regiochemistry of the resulting alkene. libretexts.orgmasterorganicchemistry.com

Intramolecular and Intermolecular Reaction Pathways

The close proximity of the amine and sulfonyl groups allows for potential intramolecular reactions, where the two groups interact within the same molecule. For example, under certain conditions, the amine could potentially act as an internal nucleophile, although the stability of the resulting ring system would be a critical factor. More common are intramolecular radical reactions, such as the Hofmann–Löffler reaction, where a nitrogen-centered radical generated from a related N-halo or sulfonamide derivative can abstract a hydrogen atom from a δ-carbon, leading to cyclization. wikipedia.org While this typically forms five-membered rings, the specific geometry of the cyclohexane ring would dictate the feasibility of such a pathway.

Intermolecular reactions involve the interaction between two or more molecules of this compound. For example, under conditions that promote amide formation, one molecule's amine group could react with an activated form of another molecule (if it were, for instance, converted to a sulfonyl chloride) to form a dimer linked by a sulfonamide bond. Such intermolecular condensation reactions could lead to the formation of oligomers or polymers under appropriate conditions. Radical-mediated processes can also occur where one molecule initiates a chain reaction involving others. nih.govnih.gov

Table 3: Comparison of Potential Reaction Pathways

| Pathway Type | Description | Key Mechanistic Feature | Potential Product |

|---|---|---|---|

| Intramolecular | Reaction between the amine and sulfonyl group (or a derivative) on the same molecule. | Formation of a cyclic intermediate or product. | Sultams (cyclic sulfonamides) via cyclization. acs.org |

| Intermolecular | Reaction between two or more separate molecules. | Chain growth or dimerization. | Dimer linked by a sulfonamide bond. |

| Radical Cyclization | A nitrogen-centered radical abstracts an intramolecular hydrogen atom. wikipedia.org | 1,5-hydrogen atom transfer. | Fused or spirocyclic imines or amines. nih.govnih.gov |

| Cross-Electrophile Coupling | Coupling of the C-N bond with another electrophilic site. | Oxidative addition to a metal catalyst (e.g., Nickel). acs.org | Ring-contracted or rearranged products. acs.org |

Influence of Stereochemistry on Reaction Mechanisms

The stereochemistry of this compound is a critical factor in determining the pathways and outcomes of its chemical transformations. The cyclohexane ring can adopt various conformations, with the chair conformation being the most stable. The relative orientations of the ethylsulfanyl and amino groups (cis or trans) dictate their axial or equatorial positions, which in turn significantly influences their reactivity.

In the trans isomer, the substituents can exist in a diequatorial or a diaxial arrangement. The diequatorial conformation is generally more stable, minimizing steric hindrance. In this conformation, both the bulky ethylsulfanyl group and the amino group are positioned away from the bulk of the ring, allowing for easier access by reagents. For instance, in nucleophilic substitution reactions at the amino group, a diequatorial arrangement allows for a less hindered approach of the electrophile. organic-chemistry.org

Conversely, the cis isomer will have one substituent in an axial and the other in an equatorial position. This can lead to more complex steric interactions that can influence the regioselectivity and stereoselectivity of reactions. For example, an axial amino group might be more sterically hindered to attack from certain trajectories, potentially favoring reaction from the less hindered equatorial face.

The stereoelectronic effects of the sulfonyl group also play a crucial role. The strongly electron-withdrawing nature of the ethylsulfanyl group can influence the acidity of the neighboring amino protons and the nucleophilicity of the nitrogen atom. msu.edumsu.edu This effect is modulated by the stereochemical relationship between the C-S and C-N bonds. For instance, an anti-periplanar arrangement of a C-H bond to the C-S bond can lead to enhanced acidity of that proton due to favorable orbital overlap with the σ* orbital of the C-S bond.

A pertinent example of stereochemical influence can be extrapolated from studies on the asymmetric hydrogenation of enamines and imines. dicp.ac.cndicp.ac.cnrsc.org While not directly involving this compound as a substrate, these studies highlight how the stereochemistry of chiral ligands dictates the facial selectivity of hydrogen addition to a prochiral center. If this compound were used as a chiral ligand, its rigid cyclohexane backbone and the defined spatial orientation of the sulfonyl and amino groups would create a specific chiral environment around a metal center, thereby influencing the stereochemical outcome of the catalyzed reaction.

The following table summarizes the potential influence of stereoisomers on reaction outcomes, based on general principles of cyclohexane stereochemistry.

| Stereoisomer | Predominant Conformation | Potential Influence on Reaction Mechanisms |

| trans-2-(Ethanesulfonyl)cyclohexan-1-amine | Diequatorial | - Less steric hindrance for reactions at the amino and sulfonyl groups.- Favored for bimolecular reactions (SN2) where backside attack is required. organic-chemistry.org |

| cis-2-(Ethanesulfonyl)cyclohexan-1-amine | Axial-Equatorial | - Increased steric hindrance can lead to higher diastereoselectivity in certain reactions.- Intramolecular reactions might be favored due to the proximity of the functional groups. |

Catalytic Cycles and Ligand Effects in Transformations

While specific catalytic cycles involving this compound are not extensively documented, its structural motifs—a chiral 1,2-disubstituted cyclohexane backbone and a sulfonamide-like structure—are prevalent in a variety of successful chiral ligands and organocatalysts. researchtrends.netnih.gov By analogy, we can infer its potential roles in catalytic transformations.

The amino and sulfonyl groups of this compound can act as a bidentate ligand, coordinating to a metal center to form a chiral catalyst. The nitrogen of the amino group and one of the oxygen atoms of the sulfonyl group can act as Lewis basic sites. The cyclohexane backbone provides a rigid scaffold, which is a desirable feature in asymmetric catalysis as it restricts conformational flexibility and enhances stereochemical control.

A hypothetical catalytic cycle for an asymmetric transfer hydrogenation of a ketone, using a ruthenium complex of this compound as the catalyst, is depicted below. This is based on well-established mechanisms for similar transformations. researchtrends.net

Ligand Exchange: The chiral ligand, this compound (L*), coordinates to a ruthenium precursor, such as [RuCl₂(p-cymene)]₂, displacing the p-cymene (B1678584) ligand to form the active catalyst.

Formation of the Hydride Complex: A hydride source, such as isopropanol, coordinates to the ruthenium center and, through a β-hydride elimination, generates a ruthenium hydride species. Acetone is formed as a byproduct.

Substrate Coordination: The ketone substrate coordinates to the chiral ruthenium hydride complex. The stereochemistry of the ligand dictates the facial binding of the ketone.

Hydride Transfer: The hydride is transferred from the ruthenium to the carbonyl carbon of the ketone. The pro-chiral ketone is converted into a chiral alkoxide, with the stereochemistry directed by the chiral ligand.

Product Release and Catalyst Regeneration: The resulting chiral alcohol is released from the coordination sphere, and the catalyst is regenerated and ready to start a new cycle.

The effectiveness of such a catalytic system would be highly dependent on ligand effects . The electronic properties of the ethylsulfanyl group would influence the Lewis acidity of the metal center. Its strong electron-withdrawing nature would make the metal center more electrophilic, potentially enhancing its catalytic activity.

The steric bulk of the ligand is also a critical factor. The cyclohexane ring and the ethyl group of the sulfonyl moiety create a specific steric environment around the metal center. This steric hindrance plays a key role in the enantio- and diastereoselectivity of the reaction by controlling the orientation of the substrate in the catalyst's coordination sphere.

The following table outlines the anticipated effects of the ligand properties of this compound on a catalytic reaction, drawing from general principles of ligand effects in catalysis.

| Ligand Property | Origin in this compound | Anticipated Effect on Catalysis |

| Electronic Effect | Electron-withdrawing ethylsulfanyl group | - Increases the Lewis acidity of the coordinated metal center.- May enhance the rate of substrate activation. |

| Steric Effect | Bulky cyclohexane backbone and ethyl group | - Creates a defined chiral pocket around the metal center.- Influences the enantio- and diastereoselectivity of the reaction. |

| Chelation | Bidentate coordination of amino and sulfonyl groups | - Forms a stable metal complex.- Provides a rigid and predictable catalyst structure. |

Spectroscopic and Crystallographic Characterization in Elucidating 2 Ethanesulfonyl Cyclohexan 1 Amine Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. A suite of NMR experiments would be required for the full characterization of 2-(Ethanesulfonyl)cyclohexan-1-amine.

¹H NMR: The proton NMR spectrum would provide crucial information about the chemical environment of each hydrogen atom. The protons on the ethyl group of the ethanesulfonyl moiety would likely appear as a triplet (for the -CH₃ group) and a quartet (for the -SO₂-CH₂- group), integrating to three and two protons, respectively. The protons on the cyclohexane (B81311) ring would appear as a series of complex, overlapping multiplets in the aliphatic region of the spectrum. The specific protons on the carbons bearing the amine (-CH-NH₂) and sulfonyl (-CH-SO₂-) groups would be expected to resonate at a lower field (higher ppm) compared to the other ring protons due to the deshielding effects of the electronegative nitrogen and sulfonyl oxygen atoms. The protons of the primary amine (-NH₂) would typically appear as a broad singlet, although its chemical shift and appearance can be highly dependent on the solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The two carbons of the ethyl group would be readily identifiable. The six carbons of the cyclohexane ring would have distinct chemical shifts, with the C1 (attached to the amine) and C2 (attached to the sulfonyl group) carbons appearing significantly downfield due to the electron-withdrawing nature of their substituents.

Coupling constants (J-values) derived from the splitting patterns in the high-resolution ¹H NMR spectrum would be invaluable for determining the relative stereochemistry of the substituents on the cyclohexane ring (i.e., whether they are cis or trans). The magnitude of the coupling constant between the protons on C1 and C2 would indicate their dihedral angle, helping to establish the axial or equatorial orientation of the amine and ethanesulfonyl groups.

Two-dimensional NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra and confirming the molecular connectivity.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling correlations. It would be used to trace the connectivity of the protons around the cyclohexane ring, confirming the adjacency of the -CH-NH₂ and -CH-SO₂- groups. It would also show the coupling between the methylene (B1212753) and methyl protons of the ethyl group. cas.cnnih.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. nih.gov It would allow for the definitive assignment of each protonated carbon in the ¹³C NMR spectrum by linking it to its corresponding, already-assigned proton signal from the ¹H NMR spectrum. nih.gov

For a substituted cyclohexane like this compound, understanding the preferred conformation is key. Advanced NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) would be employed. A NOESY experiment detects protons that are close in space, regardless of whether they are bonded. This information is crucial for determining the stereochemistry and the preferred chair conformation of the cyclohexane ring, revealing spatial relationships between axial and equatorial protons and the substituents.

Since this compound possesses chiral centers (C1 and C2), it can exist as enantiomers and diastereomers. To determine the enantiomeric purity of a sample, a chiral derivatizing agent (CDA) would be used. A CDA is an enantiomerically pure reagent that reacts with the amine group of the target molecule to form a new compound with an additional chiral center. This reaction converts a mixture of enantiomers into a mixture of diastereomers. Since diastereomers have different physical properties, their corresponding protons will have different chemical shifts in the ¹H NMR spectrum, allowing for the quantification of each enantiomer in the original mixture.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations. The IR spectrum of this compound would be expected to show several characteristic absorption bands:

N-H Stretching: The primary amine group (-NH₂) would typically exhibit two medium-intensity bands in the region of 3300-3500 cm⁻¹.

C-H Stretching: Absorptions for the sp³ C-H bonds of the cyclohexane and ethyl groups would be observed just below 3000 cm⁻¹.

S=O Stretching: The sulfonyl group (-SO₂-) is characterized by two strong absorption bands, typically found in the ranges of 1300-1350 cm⁻¹ (asymmetric stretch) and 1120-1160 cm⁻¹ (symmetric stretch). These strong peaks would be a key diagnostic feature in the spectrum.

N-H Bending: A bending vibration for the primary amine would likely be visible in the 1590-1650 cm⁻¹ region.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pathway Analysis

Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions.

For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular weight and confirm its elemental formula (C₈H₁₇NO₂S).

The fragmentation pattern observed in the mass spectrum would offer further structural proof. Common fragmentation pathways for this molecule would likely involve:

Alpha-cleavage: Cleavage of the carbon-carbon bond adjacent to the amine is a common fragmentation for amines. libretexts.org

Loss of the Sulfonyl Group: Cleavage of the C-S bond could lead to the loss of the ethanesulfonyl group or fragments thereof.

Ring Cleavage: The cyclohexane ring itself can undergo fragmentation, leading to a characteristic pattern of ions. cas.cn

By analyzing these fragment ions, the connectivity of the molecule can be pieced together, corroborating the structural information obtained from NMR and IR spectroscopy. uab.edu

X-ray Crystallography for Precise Three-Dimensional Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide unequivocal evidence of the molecular structure of this compound, including bond lengths, bond angles, and the stereochemical relationships between its constituent parts. The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

Crystal Growth and Quality for Diffraction Studies

The initial and often most challenging step in X-ray crystallographic analysis is the cultivation of high-quality single crystals. For a novel compound like this compound, a systematic screening of crystallization conditions would be necessary. This typically involves techniques such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. The choice of solvent or solvent system is critical and would be guided by the solubility properties of the compound. A range of solvents from nonpolar (e.g., hexane, toluene) to polar (e.g., ethanol, acetonitrile, water) would likely be explored. The quality of the resulting crystals, characterized by their size, shape, and lack of internal defects, is paramount for obtaining a high-resolution diffraction pattern.

Determination of Absolute Configuration

Given the presence of chiral centers in this compound (at the C1 and C2 positions of the cyclohexane ring), determining the absolute configuration is crucial. X-ray crystallography on a single crystal of an enantiomerically pure sample is the most reliable method for this purpose. By employing anomalous dispersion, the absolute structure can be determined, typically expressed by the Flack parameter. This would allow for the unambiguous assignment of the (R) or (S) configuration at each stereocenter, for instance, distinguishing between (1R,2R), (1S,2S), (1R,2S), and (1S,2R) stereoisomers.

Analysis of Conformational Preferences in the Solid State

The cyclohexane ring in this compound is expected to adopt a chair conformation, which is the most stable arrangement. X-ray diffraction data would precisely define this conformation in the solid state, including the puckering parameters of the ring. It would also reveal the orientation of the amine and ethanesulfonyl substituents as either axial or equatorial. The analysis would focus on the torsional angles within the cyclohexane ring and the relative positioning of the substituents, which are influenced by steric and electronic factors. It is plausible that different diastereomers would exhibit distinct conformational preferences in the crystalline form.

Computational and Theoretical Investigations of 2 Ethanesulfonyl Cyclohexan 1 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) is a powerful and widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. nih.govmdpi.com For 2-(Ethanesulfonyl)cyclohexan-1-amine, DFT calculations, often using functionals like B3LYP combined with a basis set such as 6-31+G(d,p), can predict bond lengths, bond angles, and dihedral angles of the lowest-energy conformer. nih.gov

The cyclohexane (B81311) ring can exist in various conformations, such as chair and boat forms, and the substituents' positions (amine and ethanesulfonyl groups) can be either axial or equatorial. DFT is used to calculate the relative energies of these different isomers and conformers, thereby identifying the most stable structures. By mapping the potential energy surface, researchers can understand the energy barriers between different conformations and the pathways for conformational change. nih.gov

Table 1: Hypothetical Optimized Geometric Parameters for this compound calculated via DFT

| Parameter | Value (Chair Conformation) |

|---|---|

| C-N Bond Length | 1.47 Å |

| C-S Bond Length | 1.80 Å |

| S=O Bond Length | 1.45 Å |

| C-C-N Bond Angle | 111.5° |

| C-C-S Bond Angle | 110.8° |

| O=S=O Bond Angle | 118.0° |

Note: These values are representative examples for illustrative purposes.

Ab Initio and Semi-Empirical Methods for Electronic Properties

Beyond geometry, quantum chemical methods are used to compute key electronic properties that govern the reactivity of this compound. Ab initio and semi-empirical methods can provide insights into the molecule's electronic character. scirp.org

A critical aspect of this analysis is the study of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. mdpi.com Other properties, such as ionization potential, electron affinity, and the molecular electrostatic potential (MEP) map, can also be calculated to predict sites susceptible to electrophilic or nucleophilic attack. mdpi.comnih.gov

Table 2: Predicted Electronic Properties of this compound

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Electron-donating ability (related to the amine group) |

| LUMO Energy | 1.2 eV | Electron-accepting ability (related to the sulfonyl group) |

| HOMO-LUMO Gap (ΔE) | 7.7 eV | Indicates high kinetic stability |

| Ionization Potential | 6.5 eV | Energy required to remove an electron |

| Electron Affinity | 1.2 eV | Energy released upon gaining an electron |

Note: These values are hypothetical and serve to illustrate the output of such calculations.

Molecular Dynamics Simulations for Conformational Ensemble and Dynamics

While quantum calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a view of the molecule's dynamic behavior over time. researchgate.net For a flexible molecule like this compound, MD is essential for exploring the full range of accessible conformations (the conformational ensemble) in a simulated environment, such as in a solvent. rsc.orgmdpi.com

In an MD simulation, the molecule's atoms are treated as classical particles moving according to a force field (e.g., AMBER, CHARMM), which approximates the potential energy of the system. mdpi.com The simulation tracks the trajectory of each atom over a period, revealing how the cyclohexane ring puckers and how the ethylsulfonyl and amine side chains rotate and interact with their surroundings. mdpi.com This allows for the calculation of time-averaged properties and an understanding of the molecule's flexibility, which can be crucial for its biological or chemical function.

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry is a vital tool for elucidating the step-by-step pathways of chemical reactions involving this compound. These studies can identify short-lived intermediates and high-energy transition states that are difficult to observe experimentally. researchgate.net

Energy Barrier Calculations and Reaction Coordinate Analysis

To understand the kinetics of a potential reaction, such as the acylation of the amine group or a reaction involving the sulfonyl moiety, researchers compute the reaction's energy profile. This involves identifying the structures of the reactants, products, and any intermediates and transition states along the reaction coordinate. researchgate.net

The activation energy (or energy barrier) is the energy difference between the reactants and the highest-energy transition state. nih.gov A high energy barrier indicates a slow reaction, while a low barrier suggests a faster one. Computational methods can accurately calculate these barriers, providing quantitative predictions of reaction rates and helping to determine the most favorable reaction pathway among several possibilities. chemrxiv.org

Solvent Models in Computational Mechanistic Studies

The solvent environment can significantly influence reaction mechanisms and energy barriers. Computational studies must account for these effects. This is typically done using either implicit or explicit solvent models. nih.gov

Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant, which simplifies the calculation. nih.gov Explicit solvent models involve surrounding the molecule of interest with a large number of individual solvent molecules (e.g., water). While computationally more intensive, explicit models can capture specific molecule-solvent interactions, such as hydrogen bonding, which may be critical for accurately describing the reaction mechanism. nih.gov The choice of solvent model is crucial for obtaining results that correlate well with experimental observations in solution.

Advanced Applications and Research Frontiers for 2 Ethanesulfonyl Cyclohexan 1 Amine

Role as Chiral Auxiliaries and Ligands in Asymmetric Synthesis

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical industry. sigmaaldrich.com Chiral auxiliaries are compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of subsequent reactions. sigmaaldrich.comwikipedia.org The structural features of 2-(Ethanesulfonyl)cyclohexan-1-amine make it an intriguing candidate for this role. The rigid 1,2-disubstituted cyclohexane (B81311) backbone provides a well-defined three-dimensional arrangement, which is crucial for effective stereochemical control.

As a chiral auxiliary, the amine group of this compound can be acylated to attach it to a prochiral substrate, such as a ketone or carboxylic acid derivative. The bulky and sterically demanding ethanesulfonyl group can then effectively shield one face of the molecule, directing the approach of a reagent to the opposite face, thereby inducing high diastereoselectivity in reactions like alkylations or aldol (B89426) additions. scielo.org.mxresearchgate.net After the desired stereocenter is set, the auxiliary can be cleaved and potentially recovered for reuse. wikipedia.org

Furthermore, the amine functionality allows for the molecule's use as a chiral ligand in transition-metal-catalyzed asymmetric reactions. rsc.org By coordinating to a metal center, the chiral ligand creates a chiral environment around the catalyst, enabling enantioselective transformations such as asymmetric hydrogenations, hydroaminations, or C-C bond-forming reactions. rsc.org The sulfur atom of the sulfonyl group could also participate in metal coordination, potentially creating a bidentate ligand with unique electronic and steric properties.

| Application Type | Reaction Class | Potential Role of the Compound | Key Structural Feature |

|---|---|---|---|

| Chiral Auxiliary | Asymmetric Alkylation | Directs incoming electrophile | Steric bulk of the sulfonyl group |

| Chiral Auxiliary | Asymmetric Aldol Reactions | Controls enolate geometry and facial selectivity | Rigid cyclohexane scaffold |

| Chiral Auxiliary | Asymmetric Diels-Alder Reactions | Influences the approach of the dienophile | Defined 3D spatial arrangement |

| Chiral Ligand | Asymmetric Hydrogenation | Creates a chiral catalytic environment | Coordination of the amine group to a metal |

Building Block Utility in the Construction of Complex Organic Molecules

Amines are fundamental building blocks in organic synthesis, serving as precursors to a vast array of functional groups and molecular scaffolds. purkh.comresearchgate.net this compound is a versatile building block, offering multiple reaction sites for the elaboration of more complex structures. enamine.net Its cyclohexane core provides a robust, non-aromatic scaffold that is prevalent in many natural products and bioactive molecules. nih.gov

The primary amine is a key functional handle, readily participating in reactions such as:

Amide bond formation: Coupling with carboxylic acids to form amides, a ubiquitous linkage in pharmaceuticals and biomolecules.

Reductive amination: Reacting with aldehydes or ketones to form secondary amines, enabling the extension of molecular frameworks. researchgate.net

N-Alkylation and N-Arylation: Forming C-N bonds to introduce a wide variety of substituents.

The ethanesulfonyl group also contributes to its utility. While stable, it can act as a modifying group or, under certain conditions, a leaving group. The presence of both the amine and the sulfonyl group on the same scaffold allows for sequential or orthogonal functionalization, providing a strategic advantage in the synthesis of densely functionalized cyclohexane derivatives. beilstein-journals.org These derivatives could serve as key intermediates in the total synthesis of natural products or in the generation of compound libraries for drug discovery. researchgate.netenamine.net

| Reaction Site | Reaction Type | Resulting Structure/Functionality | Application Area |

|---|---|---|---|

| Amine Group | Amidation | Amide-linked derivatives | Medicinal Chemistry, Peptide Synthesis |

| Amine Group | Reductive Amination | Secondary amines with new substituents | Scaffold Elaboration, Library Synthesis |

| Amine Group | Buchwald-Hartwig Amination | N-Aryl derivatives | Agrochemicals, Pharmaceuticals |

| Cyclohexane Ring | Ring-closing Metathesis (on derivatives) | Fused bicyclic systems | Complex Target Synthesis |

Development of Novel Chemical Probes and Reagents

Chemical probes are small molecules designed to study and manipulate biological systems. mskcc.org They often contain a recognition element, a reporter tag (like a fluorescent dye), and a reactive group. mdpi.com The scaffold of this compound is a suitable starting point for the design of novel chemical probes.

The amine group serves as a convenient attachment point for various functional moieties. For instance, fluorescent dyes, biotin (B1667282) tags (for affinity purification), or photo-crosslinkers could be conjugated to the amine to create probes for target identification and validation studies. mskcc.org The cyclohexane-based core offers a three-dimensional structure that can be optimized for binding to specific protein pockets, while the polar sulfonyl group may influence properties such as water solubility and cell permeability, which are critical for the probe's function in a cellular environment. osu.edu

Applications in Advanced Materials Chemistry

The development of advanced materials with tailored properties is a major focus of modern chemistry. ntu.ac.uk Bifunctional monomers are essential for creating polymers with specific characteristics. The amine functionality of this compound allows it to be incorporated into polymer chains, for example, through the formation of polyamides or polyimides.

The inclusion of the ethanesulfonylcyclohexyl moiety into a polymer backbone could confer unique properties to the resulting material. The bulky, aliphatic ring system could enhance thermal stability and rigidity, while the polar sulfonyl group could increase hydrophilicity or mediate intermolecular interactions, influencing the material's mechanical properties and processability. Such polymers could find applications as specialty plastics, membranes, or functional coatings.

Methodological Advancements in Analytical Chemistry for Compound Analysis

High-Performance Liquid Chromatography (HPLC), particularly coupled with tandem mass spectrometry (LC-MS/MS), would be a powerful method for its analysis. nih.gov This technique offers high sensitivity and selectivity, allowing for quantification in complex matrices. Method development would involve optimizing the chromatographic separation (e.g., using a C18 or HILIC column) and the mass spectrometric parameters (e.g., identifying specific precursor and product ions for Selected Reaction Monitoring).

Gas Chromatography-Mass Spectrometry (GC-MS) could also be employed, although it would likely require a derivatization step to block the polar amine group and improve the compound's volatility. mostwiedzy.pl Common derivatizing agents, such as chloroformates or silylating agents, could be used to convert the amine into a less polar derivative suitable for GC analysis. mostwiedzy.pl

| Technique | Principle | Sample Preparation Considerations | Key Advantages |

|---|---|---|---|

| LC-MS/MS | Chromatographic separation followed by mass-based detection | Minimal, typically dissolution in a suitable solvent | High sensitivity, high selectivity, no derivatization needed |

| GC-MS | Separation of volatile compounds followed by mass-based detection | Required derivatization of the amine group | Excellent chromatographic resolution |

| NMR Spectroscopy | Analysis of nuclear magnetic resonance | Requires pure sample in a deuterated solvent | Provides detailed structural information |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.